7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riboflavin, also known as vitamin B2, is a yellow, water-soluble organic compound that is essential for various biological functions. It is naturally present in foods such as milk, eggs, leafy vegetables, and organ meats like liver and kidney. Riboflavin plays a crucial role in energy production, cellular function, growth, and development. It is a key component of two major coenzymes, flavin mononucleotide and flavin adenine dinucleotide, which are involved in numerous metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin can be synthesized chemically through a multi-step process. One common method involves the condensation of 3,4-dimethylaniline with ribose to form a ribityl derivative, which is then cyclized to produce riboflavin. The reaction conditions typically involve acidic or basic catalysts and controlled temperatures to ensure proper formation of the isoalloxazine ring .
Industrial Production Methods: Industrial production of riboflavin is primarily achieved through fermentation using microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis. These microorganisms are genetically engineered to enhance riboflavin production. The fermentation process is cost-effective and environmentally friendly compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Riboflavin undergoes various chemical reactions, including oxidation, reduction, and photodegradation. It is an excellent photosensitizer and can generate reactive oxygen species when exposed to light, leading to the formation of lumichrome and lumiflavin .
Common Reagents and Conditions:
Oxidation: Riboflavin can be oxidized using potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: It can be reduced to its leuco form using reducing agents like sodium dithionite.
Photodegradation: Exposure to ultraviolet or visible light leads to the breakdown of riboflavin into lumichrome and lumiflavin.
Major Products: The major products formed from these reactions include flavin mononucleotide, flavin adenine dinucleotide, lumichrome, and lumiflavin .
Scientific Research Applications
Riboflavin has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in various photochemical reactions.
Biology: Riboflavin is essential for cellular respiration and energy production.
Industry: Riboflavin is used in the fortification of foods and as a colorant in various products.
Mechanism of Action
Riboflavin exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential coenzymes in redox reactions. These coenzymes participate in the electron transport chain, playing a critical role in cellular respiration and energy production. Riboflavin also helps in the metabolism of fats, drugs, and steroids .
Comparison with Similar Compounds
Riboflavin is part of the vitamin B complex, which includes other vitamins like thiamine (vitamin B1), niacin (vitamin B3), and pyridoxine (vitamin B6). Compared to these vitamins, riboflavin is unique due to its role in forming flavin coenzymes that are crucial for redox reactions. Similar compounds include flavin mononucleotide and flavin adenine dinucleotide, which are derivatives of riboflavin and share similar biochemical functions .
Riboflavin stands out for its photosensitizing properties and its ability to generate reactive oxygen species, making it valuable in photodynamic therapy and other applications .
Properties
Molecular Formula |
C17H30N4O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H30N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h7-15,18,22-25H,3-6H2,1-2H3,(H2,19,20,26,27)/t7?,8?,9?,10?,11-,12+,13?,14-,15?/m0/s1 |
InChI Key |
LXNWHONSMYYPBF-LTRAWIFKSA-N |
Isomeric SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.